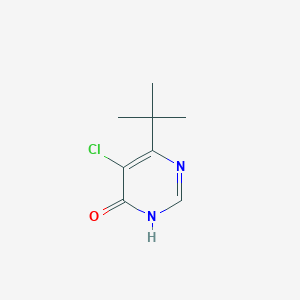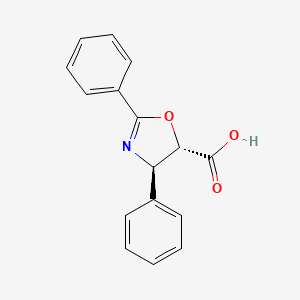
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound is characterized by its oxazole ring, which is fused with a carboxylic acid group and two phenyl groups. The stereochemistry of the compound, indicated by the (4R,5S) configuration, plays a crucial role in its chemical behavior and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid typically involves the reaction of (1S,2R)-(+)-2-amino-1,2-diphenylethanol with dichloromethane and triethylamine in the presence of triphosgene. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product . The resulting intermediate is further reacted with acetaldehyde dimethyl acetal and (±)-10-camphorsulfonic acid to yield the final compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring to other functional groups.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and phenyl-substituted derivatives. These products have diverse applications in organic synthesis and medicinal chemistry.
科学的研究の応用
(4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes and receptors.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry allows it to fit into the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. Additionally, the compound can interact with receptors, modulating their activity and influencing cellular signaling pathways .
類似化合物との比較
Similar Compounds
(4R,5S)-4,5-Dimethyl-2,2-diphenyl-1,3-dioxolane: This compound shares a similar structural framework but differs in the functional groups attached to the oxazole ring.
(2R,3R,4R,5S,6R)-2,3,4,5,6,7-Hexahydroxyheptanoic acid: Another compound with multiple chiral centers, used for comparison in stereochemical studies.
Uniqueness
The uniqueness of (4R,5S)-2,4-diphenyl-4,5-dihydrooxazole-5-carboxylic acid lies in its specific stereochemistry and the presence of both phenyl and carboxylic acid groups. This combination of features makes it a valuable compound in asymmetric synthesis and chiral catalysis. Its ability to interact with biological targets also sets it apart from other similar compounds, providing unique opportunities for drug development and biochemical research .
特性
分子式 |
C16H13NO3 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC名 |
(4R,5S)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C16H13NO3/c18-16(19)14-13(11-7-3-1-4-8-11)17-15(20-14)12-9-5-2-6-10-12/h1-10,13-14H,(H,18,19)/t13-,14+/m1/s1 |
InChIキー |
BPBOFBFRBITMMR-KGLIPLIRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](OC(=N2)C3=CC=CC=C3)C(=O)O |
正規SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


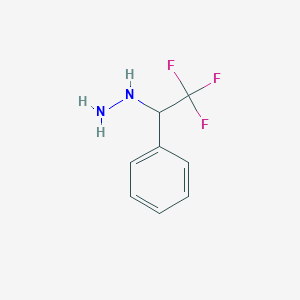
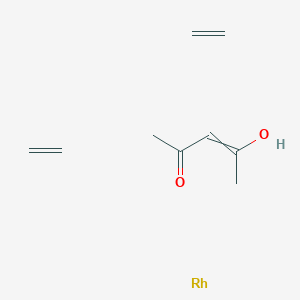
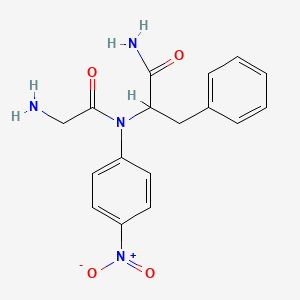
![(16-Benzyl-12-hydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl) acetate](/img/structure/B12435494.png)
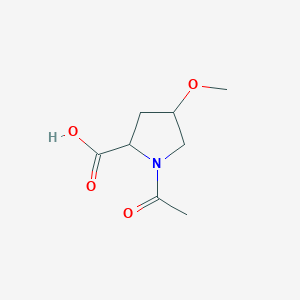
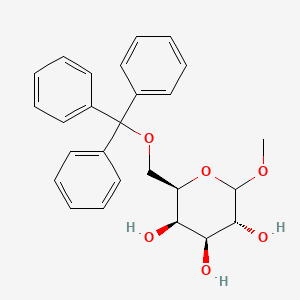
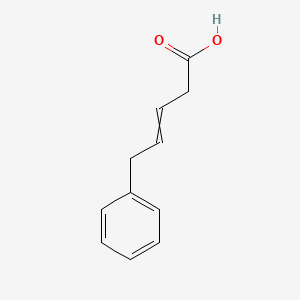
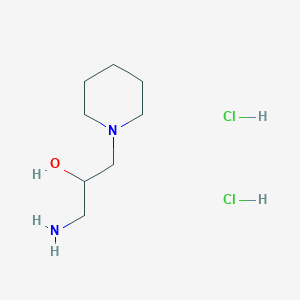

![5-[(3-Methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12435527.png)
![3-[3-(2-Carboxyethyl)-4-{[(5E)-6-(4-methoxyphenyl)hex-5-EN-1-YL]oxy}benzoyl]benzoic acid](/img/structure/B12435531.png)
![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B12435535.png)

